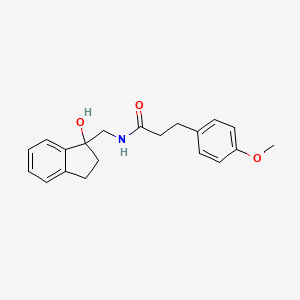
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(4-methoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C20H23NO3 and its molecular weight is 325.408. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(4-methoxyphenyl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features an indene moiety along with a propanamide structure, which contributes to its unique chemical properties. The presence of a hydroxyl group and a methoxyphenyl group enhances its potential interactions with various biological targets.
Molecular Formula and Weight
- Molecular Formula : C19H23NO3
- Molecular Weight : 313.39 g/mol
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It may interact with various receptors, modulating their activity and influencing signaling pathways.
- Cell Cycle Regulation : Preliminary studies suggest potential effects on cell cycle progression, particularly in cancer cell lines.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. A study evaluating its effects on various cancer cell lines showed promising results:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 12.5 | Induced apoptosis |
| MCF-7 | 15.0 | Growth inhibition |
| A549 | 10.0 | Cell cycle arrest |
These results suggest that the compound could be a candidate for further development as an anticancer agent.
Antioxidant Properties
The compound's structural characteristics suggest potential antioxidant activity. In vitro assays demonstrated that it could scavenge free radicals effectively, indicating a protective role against oxidative stress in cells.
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
-
Study on Breast Cancer Cells :
- Objective : To assess the cytotoxic effects on MCF-7 cells.
- Findings : The compound significantly reduced cell viability at concentrations above 10 µM, suggesting dose-dependent effects.
-
Neuroprotective Effects :
- Objective : To investigate potential neuroprotective properties.
- Findings : In models of neurodegeneration, the compound exhibited protective effects against neuronal cell death induced by oxidative stress.
Eigenschaften
IUPAC Name |
N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-24-17-9-6-15(7-10-17)8-11-19(22)21-14-20(23)13-12-16-4-2-3-5-18(16)20/h2-7,9-10,23H,8,11-14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJJBNBLRZPJPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2(CCC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













